molecular formula C15H24O3 B1247312 (1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol

(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol

Cat. No.: B1247312
M. Wt: 252.35 g/mol
InChI Key: SKFOIZZOJVDBEP-MYPMTAMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol is a natural product found in Sinularia gibberosa with data available.

Scientific Research Applications

Olfactory Properties and Synthesis

  • The compound has been explored for its olfactory properties, particularly as a woody-ambery odorant. It's noted for its significant potency as an enantiomer in olfactory applications, with an odor threshold of 0.19 ng/L, making it about one hundred times stronger than its antipode (Kraft & Gallo, 2004).

Insecticidal Properties

  • The compound, specifically chlorinated analogues of 5-substituted 2,3:8,7-endo-4,6-dioxatricyclo dodecene, has been investigated for its insecticidal properties. The presence of chlorine atoms in the norbornene moiety was found to be critical for exerting toxic effects on houseflies (Ozoe et al., 1993).

Antifeedant Activity

  • A tetranortriterpenoid compound, structurally similar to the queried chemical, isolated from neem kernels showed higher antifeedant activity than azadirachtin-A, a known potent antifeedant. This highlights its potential in pest control applications (Malathi et al., 2002).

Chemical Transformation and Synthesis

  • Research has been conducted on the chemical transformation of similar compounds. For instance, the investigation of 9,10-dioxatricyclo dodecadienyl hydroperoxide revealed the formation of a variety of stereospecifically oxygenated compounds with different functional groups like alcohols, ketone, and epoxides (Kishali & Kara, 2008).

Crystallographic Studies

  • Crystallographic studies of related compounds provide insights into their molecular structure, aiding in the understanding of their chemical properties and potential applications (Zukerman-Schpector et al., 2001).

Potential Cytotoxic Activities

  • N-substituted derivatives of similar azatricyclo undecenyl acetate compounds have been synthesized, and their in vitro cytotoxic activities were evaluated against human cancer cell lines, indicating potential applications in cancer research (Kossakowski & Kuran, 2008).

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol

InChI

InChI=1S/C15H24O3/c1-10(2)14-6-5-11(3)15(18-17-14)8-7-13(4,16)12(15)9-14/h9-11,16H,5-8H2,1-4H3/t11-,13+,14+,15-/m0/s1

InChI Key

SKFOIZZOJVDBEP-MYPMTAMASA-N

Isomeric SMILES

C[C@H]1CC[C@@]2(C=C3[C@@]1(CC[C@@]3(C)O)OO2)C(C)C

Canonical SMILES

CC1CCC2(C=C3C1(CCC3(C)O)OO2)C(C)C

Synonyms

peroxygibberol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol
Reactant of Route 2
(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol
Reactant of Route 3
(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol
Reactant of Route 4
(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol
Reactant of Route 5
(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol
Reactant of Route 6
(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol

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